(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Overview
Description
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Scientific Research Applications
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the target .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests, suggesting they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been used in a variety of applications, ranging from medicinal chemistry to biochemistry, suggesting they may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol typically involves the cycloaddition reaction of alkynes with nitrile oxides. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation can reduce the reaction time to 15-20 minutes at 110°C, resulting in good yields of isoxazole-linked compounds .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- (3-m-Tolyl-isoxazol-5-yl)-methanol
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
[5-methyl-3-(3-methylphenyl)-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-3-5-10(6-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQJPWJKLVUSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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